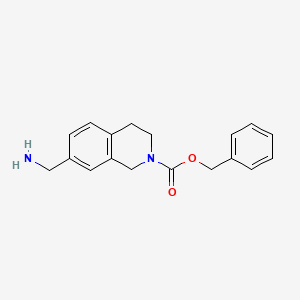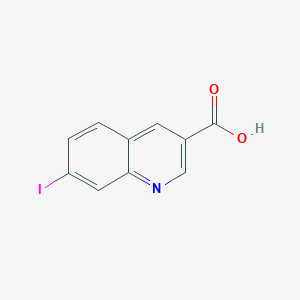![molecular formula C15H24O2Si B11832479 Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]- CAS No. 92144-04-2](/img/structure/B11832479.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- is a chemical compound with the molecular formula C15H24O2Si and a molecular weight of 264.44 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a tert-butyl dimethylsilyl group and an ethenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- typically involves the reaction of benzene derivatives with tert-butyl dimethylsilyl chloride and ethenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl dimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions at other positions. The ethenyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-: This compound has a similar structure but with methoxy groups instead of the ethenyl group.
Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: This compound features two tert-butyl groups and a methyl group, differing in the substitution pattern on the benzene ring.
Uniqueness
Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]oxy]methyl]- is unique due to the presence of both the tert-butyl dimethylsilyl group and the ethenyl group, which provide distinct reactivity and protection characteristics. This combination allows for selective reactions and the formation of complex molecules, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
92144-04-2 |
|---|---|
Molekularformel |
C15H24O2Si |
Molekulargewicht |
264.43 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1-phenylmethoxyethenoxy)silane |
InChI |
InChI=1S/C15H24O2Si/c1-13(17-18(5,6)15(2,3)4)16-12-14-10-8-7-9-11-14/h7-11H,1,12H2,2-6H3 |
InChI-Schlüssel |
FJXSYACZPHYAPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)
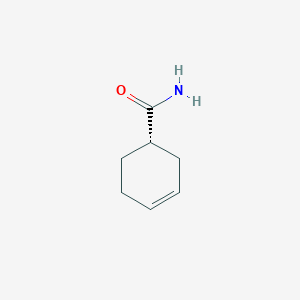
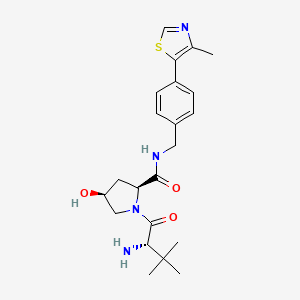


![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)

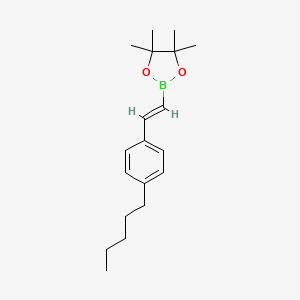
![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)

![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
